Thiomarinol A
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Overview
Description
Thiomarinol A is a hybrid antibiotic produced by the marine bacterium Pseudoalteromonas sp. SANK 73390. It is known for its potent antibiotic activity against both Gram-negative and Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . This compound is unique because it combines two distinct antibiotic classes into one molecule, making it highly effective against resistant bacterial strains .
Preparation Methods
Synthetic Routes and Reaction Conditions
The biosynthesis of Thiomarinol A involves a mixed polyketide synthase (PKS)-fatty acid synthase (FAS)-nonribosomal peptide synthetase (NRPS) hybrid pathway . Key steps include the assembly of the 8-hydroxyoctanoic acid side-chain via chain extension of a C4-precursor (4-hydroxybutyrate) and the construction of the pyrrothine unit from cysteine . The final incorporation into this compound is catalyzed by the enzyme TmlU .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using the marine bacterium Pseudoalteromonas sp. SANK 73390. Optimization of fermentation conditions, such as nutrient composition, temperature, and pH, is crucial for maximizing yield .
Chemical Reactions Analysis
Types of Reactions
Thiomarinol A undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its antibiotic properties or to study its mechanism of action.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions include modified derivatives of this compound with enhanced or altered antibiotic properties . These derivatives are valuable for studying structure-activity relationships and developing new antibiotics .
Scientific Research Applications
Thiomarinol A has a wide range of scientific research applications:
Mechanism of Action
Thiomarinol A exerts its effects by targeting the enzyme isoleucyl-tRNA synthetase (IleRS), which is essential for protein synthesis in bacteria . It binds to IleRS with extremely high affinity, inhibiting its activity and thereby preventing bacterial growth . Additionally, this compound disrupts metal homeostasis by chelating metal ions in cells . This dual mode of action makes it highly effective against resistant bacterial strains .
Comparison with Similar Compounds
Thiomarinol A is closely related to mupirocin, another antibiotic used clinically against MRSA . The main differences include the replacement of the 9-hydroxynonanoic acid moiety in mupirocin with 8-hydroxyoctanoate in this compound, the presence of an extra 4-hydroxyl group, and the lack of the 10,11-epoxide . Other similar compounds include holomycin, N-propionylholothin, thiolutin, and aureothricin, which also display antibiotic activity .
Properties
Molecular Formula |
C30H44N2O9S2 |
---|---|
Molecular Weight |
640.8 g/mol |
IUPAC Name |
[8-oxo-8-[(5-oxo-4H-dithiolo[4,3-b]pyrrol-6-yl)amino]octyl] 4-[3,4-dihydroxy-5-(5-hydroxy-4-methylhex-2-enyl)oxan-2-yl]-4-hydroxy-3-methylbut-2-enoate |
InChI |
InChI=1S/C30H44N2O9S2/c1-17(19(3)33)10-9-11-20-15-41-28(27(38)26(20)37)25(36)18(2)14-23(35)40-13-8-6-4-5-7-12-22(34)32-24-29-21(16-42-43-29)31-30(24)39/h9-10,14,16-17,19-20,25-28,33,36-38H,4-8,11-13,15H2,1-3H3,(H,31,39)(H,32,34) |
InChI Key |
JIEMCPGFAXNCQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=CCC1COC(C(C1O)O)C(C(=CC(=O)OCCCCCCCC(=O)NC2=C3C(=CSS3)NC2=O)C)O)C(C)O |
Synonyms |
thiomarinol thiomarinol A |
Origin of Product |
United States |
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